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Introduction
Envonalkib (also known as TQ-B3139 or CT-711) is a potent, second-generation small

molecule tyrosine kinase inhibitor (TKI).[1] It primarily targets Anaplastic Lymphoma Kinase

(ALK), ROS1, and c-Met, which are key drivers in certain types of cancer, most notably Non-

Small Cell Lung Cancer (NSCLC).[1][2] Developed by Chia Tai Tianqing Pharmaceutical Group,

Envonalkib has demonstrated significant anti-tumor activity in clinical trials, outperforming first-

generation inhibitors like crizotinib, particularly in patients with ALK-positive NSCLC.[3][4][5] Its

ability to penetrate the blood-brain barrier also makes it a promising agent for treating and

preventing brain metastases.[3]

These application notes provide a comprehensive guide for the utilization of Envonalkib in

preclinical in vivo mouse models of cancer, offering recommended starting concentrations,

detailed experimental protocols, and an overview of its mechanism of action.

Mechanism of Action
Envonalkib exerts its anti-tumor effects by inhibiting the phosphorylation of key signaling

proteins. By binding to the ATP-binding pocket of ALK, ROS1, and c-Met, Envonalkib blocks

their kinase activity, thereby inhibiting downstream signaling pathways crucial for cancer cell

proliferation, survival, and migration.[1]
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Signaling Pathways Inhibited by Envonalkib
Envonalkib's therapeutic efficacy stems from its ability to simultaneously block multiple

oncogenic signaling cascades. The primary pathways affected are:

ALK Signaling Pathway: In cancers like ALK-positive NSCLC, a chromosomal rearrangement

leads to the fusion of the ALK gene with another gene (e.g., EML4), resulting in a

constitutively active ALK fusion protein. This drives downstream pathways such as the RAS-

RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT pathways, promoting cell

proliferation and survival. Envonalkib directly inhibits the kinase activity of the ALK fusion

protein, shutting down these oncogenic signals.

ROS1 Signaling Pathway: Similar to ALK, chromosomal rearrangements involving the ROS1

gene can lead to fusion proteins with constitutive kinase activity. These fusion proteins

activate similar downstream signaling pathways as ALK, including the PI3K-AKT-mTOR and

MAPK pathways. Envonalkib's inhibition of ROS1 kinase activity is beneficial in cancers

driven by these fusions.

c-Met Signaling Pathway: The c-Met receptor tyrosine kinase and its ligand, Hepatocyte

Growth Factor (HGF), play a role in tumor growth, invasion, and metastasis. Aberrant c-Met

signaling can be a primary oncogenic driver or a mechanism of acquired resistance to other

targeted therapies. Envonalkib's ability to inhibit c-Met can overcome this resistance

mechanism and provide broader anti-tumor activity.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b10827855?utm_src=pdf-body
https://www.benchchem.com/product/b10827855?utm_src=pdf-body
https://www.benchchem.com/product/b10827855?utm_src=pdf-body
https://www.benchchem.com/product/b10827855?utm_src=pdf-body
https://www.benchchem.com/product/b10827855?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10827855?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular Space

Cell Membrane

Ligand (e.g., EML4 fusion)

ALK Fusion Protein

GRB2 PI3K JAK

RAS AKT STAT3

Envonalkib

RAF

MEK

ERK

Proliferation

mTOR

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b10827855?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10827855?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular Space

Cell Membrane

Fusion Partner

ROS1 Fusion Protein

SHP2

PI3K_AKT STAT3RAS_MAPK

Proliferation

Envonalkib

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b10827855?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10827855?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular Space

Cell Membrane

HGF Ligand

c-Met Receptor

GAB1

STAT3RAS_MAPK PI3K_AKT

Envonalkib

Invasion

Click to download full resolution via product page

Recommended Concentration of Envonalkib for In
Vivo Mouse Models
While specific preclinical data on the dosage of Envonalkib in mouse models is not extensively

published, based on standard practices for TKIs in xenograft models, a starting dose range is

recommended for efficacy studies. It is crucial to perform a dose-range-finding study to

determine the Maximum Tolerated Dose (MTD) in the specific mouse strain and tumor model

being used.

Table 1: Recommended Starting Doses for Envonalkib in Mouse Models
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Parameter Recommendation Notes

Starting Dose Range 25 - 100 mg/kg To be administered orally (p.o.)

Dosing Frequency
Once or twice daily (QD or

BID)

Dependent on

pharmacokinetic and

tolerability studies

Administration Route Oral gavage (p.o.)
Most common route for

preclinical TKI studies

Formulation Vehicle
0.5% (w/v) methylcellulose in

sterile water

A common vehicle for oral

administration of hydrophobic

compounds

Experimental Protocols
The following are detailed protocols for key experiments involving the use of Envonalkib in in

vivo mouse models.

Protocol 1: Determination of Maximum Tolerated Dose
(MTD)
Objective: To determine the highest dose of Envonalkib that can be administered without

causing dose-limiting toxicity.

Materials:

Envonalkib

Vehicle (e.g., 0.5% methylcellulose)

6-8 week old immunocompromised mice (e.g., BALB/c nude or NOD-SCID)

Standard animal housing and monitoring equipment

Oral gavage needles

Procedure:
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Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before the

start of the experiment.

Group Allocation: Randomly assign mice to several dose groups (e.g., 25, 50, 100, 150

mg/kg) and a vehicle control group (n=3-5 mice per group).

Drug Preparation: Prepare fresh formulations of Envonalkib in the chosen vehicle on each

day of dosing.

Dosing: Administer Envonalkib or vehicle via oral gavage once or twice daily for a

predetermined period (e.g., 14-21 days).

Monitoring: Monitor the mice daily for clinical signs of toxicity, including changes in body

weight, behavior, posture, and grooming. Body weight should be recorded at least three

times per week.

Endpoint: The MTD is defined as the highest dose that does not result in greater than 20%

body weight loss or significant clinical signs of toxicity.

Protocol 2: In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of Envonalkib in a subcutaneous xenograft

mouse model.

Materials:

Cancer cell line with known ALK, ROS1, or c-Met alterations (e.g., H3122, H2228 for ALK;

HCC78 for ROS1)

6-8 week old immunocompromised mice

Matrigel (optional, for enhancing tumor take rate)

Calipers for tumor measurement

Envonalkib and vehicle

Procedure:
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Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10^6

cells in 100-200 µL of PBS or media, with or without Matrigel) into the flank of each mouse.

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the

tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x

Width^2) / 2.

Randomization: When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize

the mice into treatment and control groups (n=8-10 mice per group).

Treatment: Begin treatment with Envonalkib at the predetermined dose(s) and schedule,

alongside a vehicle control group.

Data Collection: Continue to monitor tumor volume and body weight throughout the study.

Endpoint: The study can be terminated when tumors in the control group reach a

predetermined maximum size, or after a fixed duration. At the endpoint, tumors can be

excised, weighed, and processed for further analysis (e.g., histology, western blotting).
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Data Presentation
All quantitative data from the in vivo studies should be summarized in tables for clear

comparison.

Table 2: Example of Data Presentation for an In Vivo Efficacy Study

Treatment
Group

Dose
(mg/kg)

Dosing
Schedule

Mean
Tumor
Volume at
Endpoint
(mm³) ±
SEM

Tumor
Growth
Inhibition
(%)

Mean Body
Weight
Change (%)
± SEM

Vehicle

Control
- QD 0

Envonalkib 25 QD

Envonalkib 50 QD

Envonalkib 100 QD

Conclusion
Envonalkib is a promising TKI with potent activity against ALK, ROS1, and c-Met driven

cancers. The protocols and recommendations provided here serve as a guide for researchers

to design and execute robust in vivo studies to further evaluate its therapeutic potential. It is

imperative to perform careful dose-finding studies and to tailor the experimental design to the

specific research question and mouse model being utilized.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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